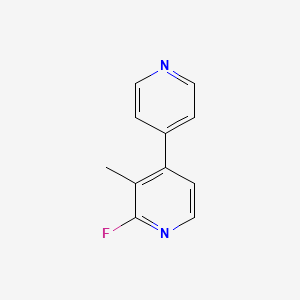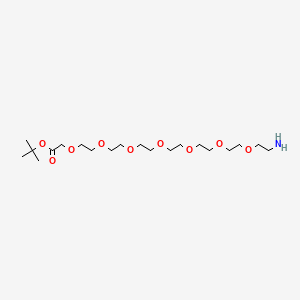
H2N-Peg7-CH2cootbu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is utilized in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target specific proteins for degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography and recrystallization to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.
Proteasome: Cellular machinery that degrades the ubiquitinated protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H2N-Peg2-CH2cootbu: A shorter PEG-based PROTAC linker with similar applications.
H2N-Peg4-CH2cootbu: Another PEG-based linker with intermediate chain length.
Uniqueness
H2N-Peg7-CH2cootbu is unique due to its longer PEG chain, which provides greater flexibility and solubility. This can enhance the efficacy and stability of the resulting PROTACs compared to shorter PEG linkers .
Eigenschaften
Molekularformel |
C20H41NO9 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3 |
InChI-Schlüssel |
LMEXMIFFYSNXAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)

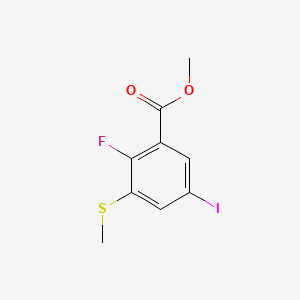
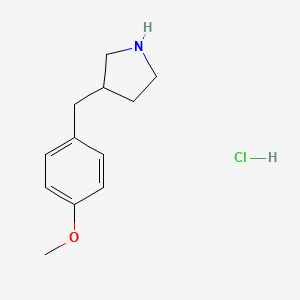
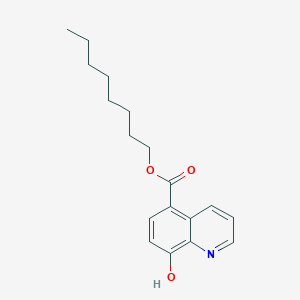
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
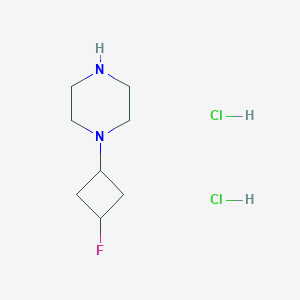



![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)

